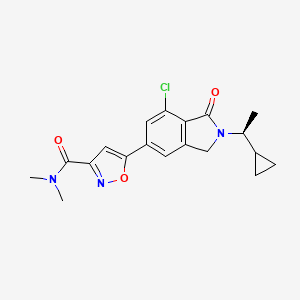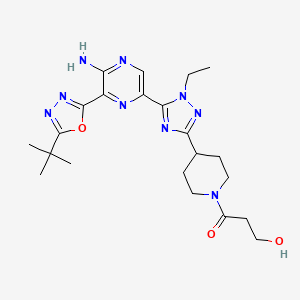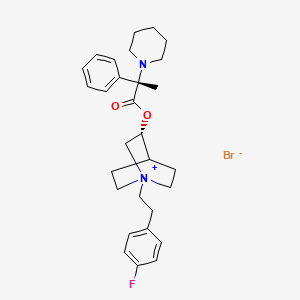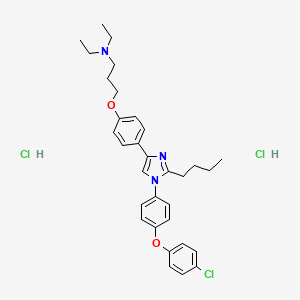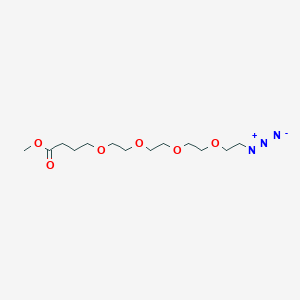
叠氮-PEG4-(CH2)3-甲酯
描述
Azido-PEG4-(CH2)3-methyl ester is a crosslinker containing an azide group and a methyl ester . It is a polyethylene glycol (PEG) based linker utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . The azide group enables Click Chemistry and the hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
Azido-PEG4-(CH2)3-methyl ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular weight of Azido-PEG4-(CH2)3-methyl ester is 319.4 g/mol . The functional group is Azide/(CH2)3-Methyl ester . The molecular formula is C13H25N3O6 .Chemical Reactions Analysis
Azido-PEG4-(CH2)3-methyl ester can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
Azido-PEG4-(CH2)3-methyl ester is a liquid with a colorless to light yellow appearance . It has a CAS No. of 1835759-71-1 . It is stored at -20°C .科学研究应用
PROTAC Linker
Azido-PEG4-(CH2)3-methyl ester is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a type of drug that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . This compound can be used in the synthesis of these PROTACs .
Click Chemistry Reagent
This compound is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a powerful tool for creating complex molecular architectures from simpler precursors.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Azido-PEG4-(CH2)3-methyl ester can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups . SPAAC is a type of click chemistry that does not require a catalyst, making it useful in biological applications where the presence of a copper catalyst can be harmful.
Crosslinker in Drug Delivery
Azido-PEG4-(CH2)3-methyl ester is a crosslinker containing an azide group and a methyl ester . The azide group enables Click Chemistry, and the hydrophilic PEG spacer increases solubility in aqueous media . This makes it useful in drug delivery applications, where it can be used to link drug molecules to carriers or other entities .
Synthesis of Monodispersed Linear PEGs
CD Bioparticles provides Azido-PEG4-(CH2)3-methyl ester for the synthesis of Monodispersed Linear PEGs . These PEGs have a variety of applications in drug delivery, tissue engineering, and other areas of biomedical research .
Synthesis of Polyethylene Glycol (PEG) Based Linkers
Azido-PEG4-(CH2)3-methyl ester is a polyethylene glycol (PEG) based linker utilized in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . These linkers are crucial in the design of PROTACs, which are a new class of drugs that work by inducing the degradation of disease-causing proteins .
作用机制
Target of Action
Azido-PEG4-(CH2)3-methyl ester is primarily used as a linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an azide group that enables Click Chemistry . Click Chemistry refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high product yields . In the context of Azido-PEG4-(CH2)3-methyl ester, it can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
As a linker in PROTACs, Azido-PEG4-(CH2)3-methyl ester doesn’t directly affect any biochemical pathways. PROTACs work by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The specific pathways affected would depend on the target protein of the PROTAC.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Azido-PEG4-(CH2)3-methyl ester is the formation of PROTACs . These PROTACs can then interact with target proteins and lead to their degradation . The specific molecular and cellular effects would depend on the target protein of the PROTAC.
安全和危害
未来方向
Azido-PEG4-(CH2)3-methyl ester is a promising compound in the field of drug delivery due to its role in the synthesis of PROTACs . Its use in Click Chemistry and its hydrophilic PEG spacer that increases solubility in aqueous media make it a valuable tool in the development of targeted therapy drugs .
属性
IUPAC Name |
methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGELSZWFBVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185495 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-(CH2)3-methyl ester | |
CAS RN |
1835759-71-1 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

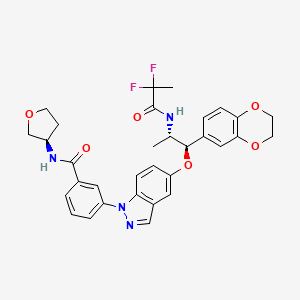
![7-Methyl-2-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B605776.png)
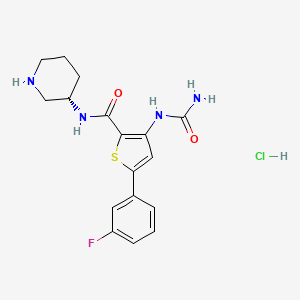
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
